N-{4-[2-(4-ethylphenoxy)acetyl]phenyl}acetamide
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Overview
Description
N-{4-[2-(4-ethylphenoxy)acetyl]phenyl}acetamide is an organic compound with a complex structure It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-ethylphenoxy)acetyl]phenyl}acetamide can be achieved through a multi-step process. One common method involves the reaction of 4-ethylphenol with chloroacetic acid to form 4-ethylphenoxyacetic acid. This intermediate is then reacted with 4-aminophenylacetamide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(4-ethylphenoxy)acetyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-ethylphenoxyacetic acid.
Reduction: Formation of N-{4-[2-(4-ethylphenoxy)acetyl]phenyl}amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-{4-[2-(4-ethylphenoxy)acetyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[2-(4-ethylphenoxy)acetyl]phenyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(4-methylphenoxy)acetyl]phenyl}acetamide
- N-{4-[2-(4-chlorophenoxy)acetyl]phenyl}acetamide
- N-{4-[2-(4-methoxyphenoxy)acetyl]phenyl}acetamide
Uniqueness
N-{4-[2-(4-ethylphenoxy)acetyl]phenyl}acetamide is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-[4-[2-(4-ethylphenoxy)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C18H19NO3/c1-3-14-4-10-17(11-5-14)22-12-18(21)15-6-8-16(9-7-15)19-13(2)20/h4-11H,3,12H2,1-2H3,(H,19,20) |
InChI Key |
FVQQOOJWLBFJID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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